molecular formula C8H7ClN4O3 B1445667 methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate CAS No. 1394041-52-1

methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

Cat. No. B1445667
CAS RN: 1394041-52-1
M. Wt: 242.62 g/mol
InChI Key: UDMIMFLYNLCVAL-UHFFFAOYSA-N
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Description

“Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate” is a chemical compound with the CAS Number: 1394041-52-1. It has a molecular weight of 242.62 . The IUPAC name for this compound is “methyl (6-chloro-3-oxo [1,2,4]triazolo [4,3-b]pyridazin-2 (3H)-yl)acetate” and its InChI code is "1S/C8H7ClN4O3/c1-16-7 (14)4-12-8 (15)13-6 (11-12)3-2-5 (9)10-13/h2-3H,4H2,1H3" .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and InChI code. It contains a [1,2,4]triazolo[4,3-b]pyridazin ring, which is a type of heterocyclic compound . For a detailed molecular structure analysis, it is recommended to use specialized software or databases that can generate a 3D structure based on the InChI code.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetate: has been studied for its potential as an antimicrobial agent. The triazole core of the compound is known to bind with various enzymes and receptors in biological systems, showing versatile biological activities . This makes it a candidate for developing new classes of antibacterial agents to combat multidrug-resistant pathogens .

Antifungal Applications

The triazole derivatives, including compounds like the one , are part of a class of antifungal drugs known as conazoles. These drugs are used to treat fungal infections due to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Anticancer Potential

Triazole compounds have shown promise in anticancer research. Their ability to interact with various biological targets makes them suitable for designing molecules that can interfere with specific pathways involved in cancer cell proliferation .

Antiviral Properties

The structural motif of triazole is present in several antiviral drugs. It can be leveraged to design new compounds that may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .

Anti-inflammatory and Analgesic Uses

Due to the versatile nature of the triazole nucleus, derivatives of this compound could be explored for their anti-inflammatory and analgesic properties. They could potentially inhibit the production of pro-inflammatory cytokines or modulate pain receptors .

Antidiabetic Activity

Triazole derivatives have been associated with antidiabetic activity. They can be used to design molecules that may act on various targets, such as enzymes involved in glucose metabolism, to help manage diabetes .

properties

IUPAC Name

methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O3/c1-16-7(14)4-12-8(15)13-6(11-12)3-2-5(9)10-13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMIMFLYNLCVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134447
Record name 1,2,4-Triazolo[4,3-b]pyridazine-2(3H)-acetic acid, 6-chloro-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

CAS RN

1394041-52-1
Record name 1,2,4-Triazolo[4,3-b]pyridazine-2(3H)-acetic acid, 6-chloro-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine-2(3H)-acetic acid, 6-chloro-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
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methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
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methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
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methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
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methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
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methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

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